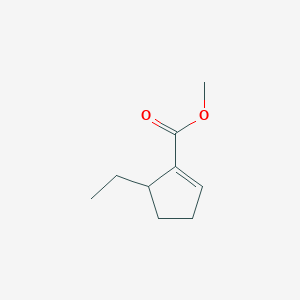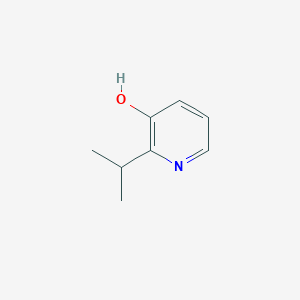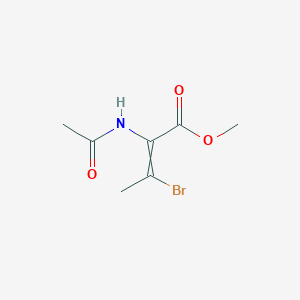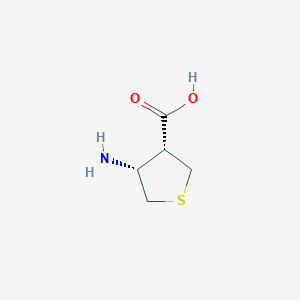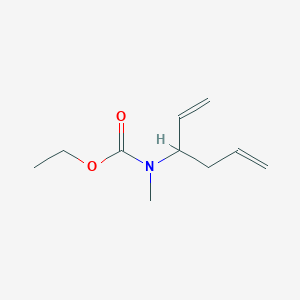
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water, and it is used to control a variety of pests in agriculture, forestry, and horticulture. Carbaryl is a member of the carbamate family of insecticides, which work by inhibiting the activity of the enzyme acetylcholinesterase in the nervous system of insects.
Wirkmechanismus
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have both acute and chronic effects on non-target organisms, including humans. Acute effects can include headaches, dizziness, and nausea, while chronic effects can include neurological damage and cancer. Carbaryl has also been shown to be toxic to aquatic organisms, including fish and invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is widely used in laboratory experiments to study the effects of insecticides and pesticides on non-target organisms. Its effectiveness against a wide range of pests makes it a useful tool for researchers. However, its toxicity to non-target organisms means that it must be used with caution in laboratory experiments.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate. One area of interest is the development of new insecticides and pesticides that are less toxic to non-target organisms. Another area of interest is the development of new methods for controlling pests that are resistant to ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate and other insecticides. Finally, there is a need for further research into the long-term effects of ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate exposure on human health and the environment.
Synthesemethoden
Carbaryl can be synthesized by reacting methyl isocyanate with 1,5-hexadiene in the presence of an acid catalyst. The resulting product is then treated with ethyl alcohol to form ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its effectiveness as an insecticide and pesticide. It has been shown to be effective against a wide range of pests, including aphids, mites, and beetles. It is also used to control pests in stored grain and in public health applications, such as controlling mosquitoes that carry diseases like malaria and dengue fever.
Eigenschaften
CAS-Nummer |
171860-18-7 |
|---|---|
Produktname |
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate |
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
ethyl N-hexa-1,5-dien-3-yl-N-methylcarbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-8-9(6-2)11(4)10(12)13-7-3/h5-6,9H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
PRRLGIKSLYDAQF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=C |
Kanonische SMILES |
CCOC(=O)N(C)C(CC=C)C=C |
Synonyme |
Carbamic acid, (1-ethenyl-3-butenyl)methyl-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



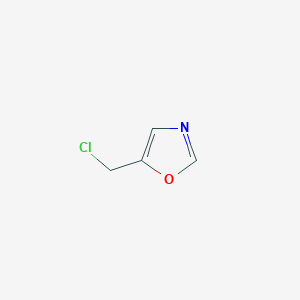
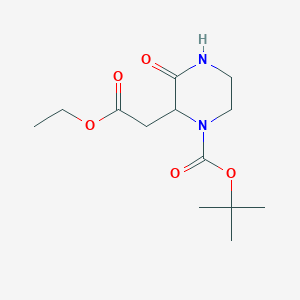
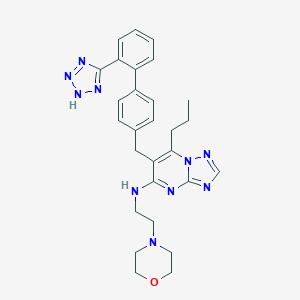

![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)

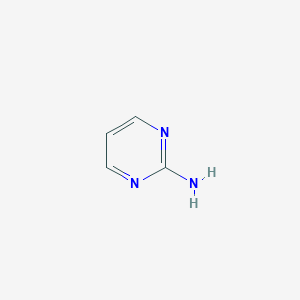
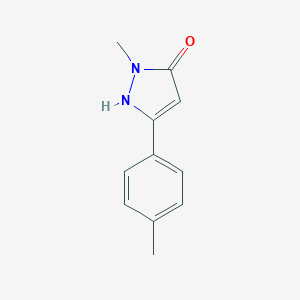

![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
